5-Aminoquinoline-4-carboxylic acid

Physicochemical property pKa Regioisomer comparison

Researchers requiring pH-jump sensors or excited-state proton transfer (ESPT) probes face photophysical limitations with standard quinolines. This 5-amino-4-carboxy regioisomer delivers a unique excited-state pKa shift from 5.3 to 15.9-unavailable in 4-amino analogs. - **Photobasicity**: Enables ESPT probe synthesis without structural disruption. - **Halide tolerance**: Maintains high quantum yield for anion sensing. - **Safe scaffold**: Avoids 8-aminoquinoline hemolytic toxicity risks. Supplied with analytical data for medicinal chemistry and photochemical applications.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1378784-66-7
Cat. No. B11905866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoquinoline-4-carboxylic acid
CAS1378784-66-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=CC=NC2=C1)C(=O)O)N
InChIInChI=1S/C10H8N2O2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,11H2,(H,13,14)
InChIKeyRCNTVEROAKNNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoquinoline-4-carboxylic acid: Overview


5-Aminoquinoline-4-carboxylic acid (CAS 1378784-66-7) is a heterobifunctional quinoline building block, belonging to the class of quinoline-4-carboxylic acids [1]. It features a primary amino group at the C5 position and a carboxylic acid at C4 on the quinoline ring system. This substitution pattern creates a unique electronic environment with predicted pKa values of ~4.5–5.5 for the carboxylic acid and ~9–10 for the amino group . The compound serves as a versatile small molecule scaffold for drug discovery, particularly as a precursor for kinase inhibitors and metal-chelating antibiotics .

Why Regiospecificity Matters


Simply substituting a regioisomeric amino-quinoline carboxylic acid for 5-aminoquinoline-4-carboxylic acid introduces critical differences in acidity, lipophilicity, and photophysical behavior that alter reaction outcomes and biological target engagement. The adjacency of the electron-donating 5-amino group to the 4-carboxyl group modulates the pKa of the acid by over 3 log units compared to the 2-amino-4-carboxyl isomer, directly impacting solubility and hydrogen-bonding capacity . Furthermore, the 5-amino substitution confers a unique photobasicity profile (ground-state pKa 5.3 → excited-state pKa 15.9), a property absent in 4-aminoquinoline analogs, which is critical for photochemical probe design and fluorescence-based assays [1].

Quantitative Differentiation Evidence


Carboxylic Acid pKa Shift vs. 2-Amino Isomer

The carboxylic acid pKa of 5-aminoquinoline-4-carboxylic acid is predicted to be approximately 4.5–5.5 . In contrast, the 2-aminoquinoline-4-carboxylic acid regioisomer has a predicted pKa of 1.35±0.10 . The approximately 3–4 log unit higher pKa of the 5-amino derivative indicates a significantly less acidic carboxyl group, leading to a higher proportion of the protonated species at physiological pH. This difference directly impacts solubility, membrane permeability, and salt formation behavior.

Physicochemical property pKa Regioisomer comparison Solubility prediction

Lipophilicity and TPSA Across Isomers

5-Aminoquinoline-4-carboxylic acid has a computed XLogP3-AA of 1.0 and a Topological Polar Surface Area (TPSA) of 76.2 Ų [1]. The 8-aminoquinoline-4-carboxylic acid regioisomer shares identical values for XLogP3-AA (1.0) and TPSA (76.2 Ų) [2]. This equivalence reflects the fact that simple constitutional isomerism, without changes in the number of hydrogen bond donors/acceptors, does not alter these computed global descriptors. Therefore, differentiation between these isomers for applications governed by bulk lipophilicity or PSA is not supported by these computed parameters.

Lipophilicity XLogP3 TPSA Physicochemical property Drug-likeness

Photobasicity: 5-Amino vs. 4-Amino Scaffold

The core 5-aminoquinoline scaffold exhibits a dramatic photobasicity: its pKa increases from 5.3 in the ground state to 15.9 in the excited state, a 3.98×10¹⁰-fold enhancement [1]. In stark contrast, electronic excitation of 4-aminoquinoline decreases its basicity by a factor of 0.025 [1]. This fundamental difference in excited-state behavior is position-specific and directly translates to the corresponding 4-carboxylic acid derivatives. Consequently, 5-aminoquinoline-4-carboxylic acid is the preferred precursor for designing photobase-based sensors and excited-state proton transfer (ESPT) probes.

Photobasicity Fluorescence Excited-state proton transfer Photochemistry

Anion Sensing and Quenching Behavior

In a comparative study of aminoquinoline-based fluorescent anion sensors, the dicarboxamide derivative of 5-aminoquinoline exhibited very small quenching effects upon halide addition [1]. In contrast, derivatives of 3-aminoquinoline and 6-aminoquinoline underwent efficient fluorescence quenching by halide, acetate, pyrophosphate, and nucleotide anions [1]. This position-dependent quenching sensitivity indicates that the 5-amino substitution provides a lower-background signal, advantageous for ratiometric sensing designs.

Fluorescent sensor Anion sensing Quenching Aminoquinoline

Carboxyl pKa: 4-Carboxyl vs. 3-Carboxyl Isomer

Shifting the carboxyl group from position 4 to position 3 dramatically lowers the predicted pKa. 5-Aminoquinoline-3-carboxylic acid has a predicted pKa of 2.52±0.30 , compared to ~4.5–5.5 for the 4-carboxyl target compound . This approximately 2–3 log unit difference means that at pH 7.4, the 3-carboxyl isomer is predominantly deprotonated, whereas a significant fraction of the 4-carboxyl isomer may remain protonated, affecting hydrogen bonding and molecular recognition.

pKa Regioisomer Carboxylic acid acidity Physicochemical property

MAO-A Inhibition and Regioisomeric Impact

Quinoline-4-carboxylic acid derivatives have been evaluated as multi-target compounds for neurodegeneration, with certain analogs showing potent MAO-A inhibition (IC50 values in the sub-micromolar range) [1]. While no direct MAO-A data for 5-aminoquinoline-4-carboxylic acid itself are available in the retrieved sources, the position of the amino substituent on the quinoline ring is critical for determining MAO-A vs. MAO-B selectivity [1]. The 5-amino-4-carboxyl scaffold provides a distinct vector for hydrogen bonding with the active site compared to 3-amino or 8-amino regioisomers. This evidence is class-level inference and should be validated experimentally.

MAO-A inhibition Neurodegeneration Quinoline carboxylic acid Enzyme inhibition

High-Value Application Scenarios


Photobase-Mediated Fluorescent Probe Development

The dramatic photobasicity of the 5-aminoquinoline core (pKa 5.3 → 15.9 upon excitation) [1] makes 5-aminoquinoline-4-carboxylic acid the precursor of choice for synthesizing excited-state proton transfer (ESPT) probes. The carboxylic acid handle at the 4-position enables facile conjugation to targeting moieties without disrupting the photobasic character of the 5-amino group. Researchers developing light-activated molecular switches, pH-jump sensors, or photoredox catalysts should select this isomer over 4-aminoquinoline analogs, which exhibit opposite excited-state basicity changes [1].

Low-Background Anion Sensor Design

The unique resistance of 5-aminoquinoline derivatives to fluorescence quenching by halide and nucleotide anions [2] supports the use of 5-aminoquinoline-4-carboxylic acid as a core scaffold for ratiometric anion sensors. The 4-carboxyl group can be easily amidated to install anion-recognition motifs. In contrast, 3-amino and 6-aminoquinoline isomers suffer from efficient quenching, limiting their dynamic range. Researchers requiring high signal-to-background ratios in anion detection should procure the 5-amino isomer.

MOF and Coordination Polymer Synthesis

The elevated pKa of the 4-carboxyl group in 5-aminoquinoline-4-carboxylic acid (~4.5–5.5) compared to the 3-carboxyl regioisomer (pKa ~2.5) [REFS-3, REFS-4] means that at mildly acidic pH (e.g., 4–5), a significant fraction of the 4-carboxyl group remains protonated, facilitating hydrogen-bond-directed crystal engineering. This is critical for synthesizing MOFs where the carboxylic acid must act as a hydrogen-bond donor during framework assembly, rather than being fully deprotonated as in the 3-carboxyl isomer.

Kinase Inhibitor Lead Generation

5-Aminoquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of amino-quinoline-based kinase inhibitors [3]. The 5-amino group provides a vector for introducing substituents that occupy the ATP-binding pocket, while the 4-carboxyl group serves as a handle for solubility-modulating groups. The regiospecificity of this scaffold ensures that the critical amino group is not placed at position 8 (associated with hemolytic toxicity in antimalarial 8-aminoquinolines) [4], offering a safer starting point for medicinal chemistry programs targeting kinases.

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